molecular formula C16H18ClNO3S B2972640 5-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-carboxamide CAS No. 1795191-04-6

5-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-carboxamide

Cat. No. B2972640
CAS RN: 1795191-04-6
M. Wt: 339.83
InChI Key: FEKAZUWSVGZDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthesis and Molecular Structure

  • Thiophene derivatives have been synthesized through various chemical reactions, highlighting their potential for chemical versatility and modification for specific applications. For example, thiazolo[5,4-d]pyrimidines exhibit molluscicidal properties, suggesting use in controlling schistosomiasis by targeting snail hosts (El-bayouki & Basyouni, 1988). Similarly, synthesis involving thiophene-2-carboxylates has been explored for creating compounds with antimicrobial properties (Spoorthy et al., 2021).

Antimicrobial and Antitubercular Activity

  • Novel thiophene derivatives have been designed and synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in antitubercular drug development (Marvadi et al., 2020). The ability to modify thiophene derivatives for specific microbial targets could inform research into the compound's use against a range of pathogens.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body . The specific role of these targets would depend on their biological function and the context in which they are expressed.

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes in their function . This could involve binding to the target, inhibiting its activity, or modulating its function in some other way.

Biochemical Pathways

Given the compound’s structure and potential targets, it could be involved in a variety of biochemical processes . The downstream effects of these pathways would depend on the specific context and the other molecules involved.

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the potential targets and pathways involved, the compound could have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-11-2-4-12(5-3-11)13(21-9-8-19)10-18-16(20)14-6-7-15(17)22-14/h2-7,13,19H,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKAZUWSVGZDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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